molecular formula C24H23FN4O3S B2878016 N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1112295-61-0

N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2878016
M. Wt: 466.53
InChI Key: UHZUMUJYJZQOQJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23FN4O3S and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformational Analysis

The crystal structures of compounds related to N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide have been studied to understand their conformational behavior. These studies reveal the folded conformation about the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring, stabilized by intramolecular N—H⋯N hydrogen bonds. This analysis is crucial for designing compounds with specific biological activities (Subasri et al., 2016), (Subasri et al., 2017).

Quantum Chemical Insight and Antiviral Potency

A comprehensive study using quantum chemical insights has been conducted on a molecule similar to the compound . The study includes molecular structure analysis, natural bond orbital (NBO) analysis of hydrogen-bonded interactions, and spectroscopic analysis. This compound has been synthesized and evaluated for its antiviral potency, specifically against SARS-CoV-2, demonstrating promising results through molecular docking studies. Such insights are invaluable for the development of new antiviral drugs (Mary et al., 2020).

Applications in Nucleophilic Substitutions and Synthesis of N-alkylacetamides

The acetamide moiety, a component of the compound of interest, plays a significant role in pharmaceutical products. Research into p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrates their utility in nucleophilic substitutions, yielding N-alkylacetamides. This synthetic approach highlights the versatility of acetamide derivatives in medicinal chemistry, offering pathways to synthesize a wide range of pharmaceutical compounds (Sakai et al., 2022).

Antitumor Drug Development

In the quest for antitumor agents with low toxicity, sulfonamide derivatives, related to the structural framework of the compound , have been designed and synthesized. These derivatives have demonstrated significant antitumor activity with minimal toxicity in preclinical models, showcasing the potential of this chemical class in cancer therapy (Huang et al., 2001).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3S/c1-15(30)17-3-2-4-19(11-17)26-22(31)14-33-24-27-21-9-10-29(13-20(21)23(32)28-24)12-16-5-7-18(25)8-6-16/h2-8,11H,9-10,12-14H2,1H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZUMUJYJZQOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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